molecular formula C10H7Cl2NO B074382 5,8-Dichloro-2-methylquinolin-4-ol CAS No. 1447-40-1

5,8-Dichloro-2-methylquinolin-4-ol

Cat. No.: B074382
CAS No.: 1447-40-1
M. Wt: 228.07 g/mol
InChI Key: XVRYYBYRGBLMKT-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-methylquinolin-4-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and other scientific fields. This compound is characterized by the presence of chlorine atoms at the 5th and 8th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-2-methylquinolin-4-ol typically involves the chlorination of 2-methylquinolin-4-ol. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dichloro-2-methylquinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dichloro-2-methylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis in cancer cells by disrupting mitochondrial functions and altering the levels of mitochondrial-related proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5,8-dichloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYYBYRGBLMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300467
Record name 5,8-dichloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447-40-1
Record name NSC137128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dichloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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